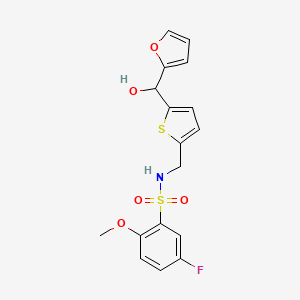
5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO5S2 and its molecular weight is 397.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-fluoro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound with notable biological activity. Its unique structural features, including a fluorinated aromatic system, furan and thiophene rings, and a sulfonamide group, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : C17H16FNO5S
- Molecular Weight : 397.4 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substituent | Enhances reactivity and biological activity |
| Furan Ring | Known for diverse biological activities |
| Thiophene Ring | Contributes to chemical behavior and potential interactions |
| Sulfonamide Group | Commonly associated with various pharmacological effects |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on related sulfonamide derivatives showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting that this class of compounds may effectively target cancer cell proliferation .
Antimicrobial Activity
The presence of furan and thiophene moieties in the compound enhances its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit broad-spectrum antimicrobial activity .
The mechanism of action for sulfonamide compounds typically involves inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death. The fluorine atom may enhance binding affinity to the target enzyme, increasing the compound's efficacy .
Study 1: Inhibition of Cancer Cell Proliferation
A series of experiments evaluated the growth inhibitory effects of novel sulfonamide derivatives on L1210 leukemia cells. The results showed that compounds similar to this compound exhibited potent cytotoxicity with IC50 values as low as 10 nM, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of compounds with structural similarities to this compound against various pathogens. Results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
Eigenschaften
IUPAC Name |
5-fluoro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S2/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHUBHQTKEHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













